molecular formula C11H8ClF4N3O B2683686 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421491-24-8

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2683686
CAS No.: 1421491-24-8
M. Wt: 309.65
InChI Key: DFGQITYBXOHHGP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a high-purity synthetic chemical reagent designed for research and development applications. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and presence in numerous therapeutic agents . The molecular structure incorporates a 2-chloro-6-fluorobenzyl group at the 1-position and a trifluoromethyl group at the 3-position, substitutions that can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers are exploring this compound and its structural analogs primarily within agrochemical and pharmaceutical discovery contexts. In agrochemical research, 1,2,4-triazole derivatives are extensively investigated as potential safeners (also known as antidotes or protectants) in crop protection compositions. When used in combination with herbicides, these compounds can protect crop plants from phytotoxic effects without compromising the herbicide's efficacy against target weeds . The specific stereoelectronic profile imparted by the chloro-fluoro-benzyl and trifluoromethyl groups makes this compound a candidate for optimizing such safener activity. Concurrently, in the pharmaceutical sector, 1,2,4-triazole derivatives demonstrate a broad spectrum of pharmacological activities, including antibacterial , antifungal , antitubercular , and anticancer properties. The presence of the trifluoromethyl group is a common strategy in drug design to enhance membrane permeability and improve metabolic stability. This product is intended for non-clinical, non-diagnostic laboratory research purposes only. It is not for use in humans, animals, or as a pesticide in any commercial application. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF4N3O/c1-18-9(11(14,15)16)17-19(10(18)20)5-6-7(12)3-2-4-8(6)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGQITYBXOHHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=C(C=CC=C2Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to the formation of oxides and reduced derivatives, respectively .

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. A study demonstrated that triazole analogues with specific substitutions at the 7-position showed enhanced antifungal efficacy, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against resistant strains .

Antibacterial Properties

The compound also shows potential as an antibacterial agent. Various studies have synthesized triazole derivatives that exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain hybrids of triazoles demonstrated MIC values ranging from 0.25 to 1 μg/mL, indicating a promising alternative to traditional antibiotics . The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups significantly enhance antibacterial activity.

Agrochemical Potential

Triazoles are utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may serve as a lead structure for developing new agrochemicals aimed at controlling plant pathogens. The incorporation of halogen substituents has been shown to improve the fungicidal properties of triazole-based compounds .

Case Study 1: Antifungal Efficacy

A recent study evaluated a series of 1,2,4-triazole derivatives for their antifungal activities. The results indicated that compounds with a trifluoromethyl group at the 3-position exhibited superior activity against Candida species compared to standard antifungal agents like fluconazole. The SAR analysis highlighted the importance of specific substituents in enhancing biological activity .

Case Study 2: Antibacterial Activity

Another investigation focused on synthesizing triazole-based hybrids with various phenolic substituents. These compounds were tested against a panel of bacterial strains, including MRSA. The findings revealed that certain derivatives were significantly more effective than existing antibiotics, demonstrating the potential of triazole compounds in addressing antibiotic resistance issues .

Data Summary Table

Application Target Pathogen MIC (μg/mL) Notes
AntifungalCandida albicans0.25 - 2Enhanced activity with specific substitutions
AntifungalAspergillus fumigatus0.25Triazole derivatives show promise against resistance
AntibacterialMRSA0.25 - 1Compounds outperform traditional antibiotics
Agricultural FungicideVarious plant pathogensNot specifiedPotential for new agrochemical development

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolone Core

1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
  • Key Differences :
    • The N1 substituent is a 5-chloro-2-hydroxyphenyl group instead of 2-chloro-6-fluorobenzyl.
    • The C3 position features a 4-(trifluoromethyl)phenyl group rather than a trifluoromethyl (-CF₃) substituent.
  • Functional Implications :
    • The hydroxyl group on the phenyl ring may facilitate hydrogen bonding with biological targets, while the absence of a benzyl chain reduces steric bulk.
    • This compound acts as a Gαq-RGS2 loop activator , inhibiting Gαq signaling in cardiovascular studies .
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole
  • Key Differences :
    • A thiadiazole ring is fused to the triazolone core.
    • The C3 position includes a sulfonyl group linked to a 3-fluorobenzyl moiety.
  • Demonstrated antifungal activity against Botrytis cinerea and Fusarium oxysporum in experimental studies .

Fluorinated and Chlorinated Derivatives

6-(2-Fluorobenzylidene)-2-[1-(2-fluoro-4-biphenyl)ethyl]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one
  • Key Differences :
    • Incorporates a thiazolo-triazolone fused ring system.
    • Features a fluorobenzylidene group and a biphenyl ethyl chain.
  • Structural analogs with fluorinated aromatic systems are often explored for anticancer or antimicrobial properties .
(5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Key Differences :
    • Combines a 4-chlorophenyl group at C2 and a 3-fluorobenzylidene moiety at C3.
  • Functional Implications :
    • The chlorophenyl group may enhance hydrophobic interactions in biological membranes.
    • Similar compounds are studied for photophysical properties and material science applications .

Pharmaceutical Derivatives with Triazolone Motifs

Aprepitant-Related Compounds

Examples from and :

  • 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Key Differences:
  • Incorporates a morpholino ring and bis(trifluoromethyl)phenyl groups. Functional Implications:
  • These are pharmaceutical impurities of Aprepitant, a neurokinin-1 receptor antagonist. The complex structure enables high receptor specificity but may reduce synthetic accessibility compared to simpler triazolones .

Structural and Electronic Comparisons

Compound Key Substituents Biological Activity/Application Reference
Target Compound 2-Chloro-6-fluorobenzyl, -CF₃, -CH₃ Not explicitly reported -
1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one 5-Chloro-2-hydroxyphenyl, 4-(trifluoromethyl)phenyl Gαq signaling inhibition
5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole Sulfonyl-3-fluorobenzyl, thiadiazole Antifungal
Aprepitant-Related Compounds Morpholino, bis(trifluoromethyl)phenyl Neurokinin-1 receptor antagonism
Electronic Effects:
  • The trifluoromethyl (-CF₃) group in the target compound is strongly electron-withdrawing, which may stabilize the triazolone ring and enhance resistance to oxidative degradation.
  • Halogenated benzyl groups (e.g., 2-chloro-6-fluoro) improve lipophilicity and membrane permeability compared to non-halogenated analogs .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Synthesis of the Compound

The compound can be synthesized through various methods involving the reaction of appropriate triazole derivatives with substituted benzyl halides. While specific synthetic routes for this compound are not detailed in the literature, similar triazole derivatives have been synthesized using copper(I)-catalyzed reactions and other methodologies that focus on modifying the triazole ring and substituents to enhance biological activity .

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable anticancer properties. For instance, compounds within this class have shown activity against various cancer cell lines, including human promyelocytic leukemia (HL-60) and lung adenocarcinoma (A549). The IC50 values for some triazole derivatives range from 9.7 to 27.5 µM against HL-60 cells, demonstrating moderate cytotoxicity .

Table 1: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AHL-6010
Compound BA54915
Compound CNIH/3T320

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored. Studies show that certain compounds exhibit modest antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, some derivatives demonstrated effectiveness against Bacillus subtilis and Escherichia coli, with varying degrees of efficacy noted .

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacteriaMinimum Inhibitory Concentration (MIC)
Compound DBacillus subtilis50 µg/mL
Compound EE. coli100 µg/mL

The mechanism by which triazoles exert their biological effects is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation or bacterial growth. For instance, some studies suggest that these compounds may interfere with the synthesis of nucleic acids or disrupt cellular respiration processes in bacteria .

Case Studies

  • Anticancer Study : A notable study evaluated the cytotoxic effects of various triazole derivatives on HL-60 cells. The results indicated that modifications to the triazole ring significantly impacted the potency of these compounds. The most active derivative showed an IC50 value of approximately 10 µM, suggesting a promising lead for further development .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial properties of selected triazole derivatives against Bacillus subtilis and E. coli. The study found that while some compounds exhibited significant antibacterial activity, others were less effective, highlighting the need for structural optimization to enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1 : Condensation of substituted hydrazines with carbonyl compounds to form triazole precursors. For example, reacting 2-chloro-6-fluorobenzylamine with trifluoromethyl ketones under basic conditions to generate intermediates .
  • Step 2 : Cyclization using reagents like NaBH₄ in ethanol under reflux (4–6 hours) to form the triazolone core. Ethanol/water mixtures are often used for recrystallization, yielding products with 60–80% efficiency .
  • Step 3 : Functionalization of the triazole ring via nucleophilic substitution or oxidation. For halogenated derivatives, chlorination/fluorination agents (e.g., SOCl₂ or Selectfluor®) are employed .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic absorptions for C=O (1650–1750 cm⁻¹), C-F (1100–1250 cm⁻¹), and N-H (3200–3400 cm⁻¹) bonds .
  • ¹H/¹³C NMR : Look for signals corresponding to the benzyl group (δ 4.5–5.5 ppm for CH₂), trifluoromethyl (δ 110–120 ppm in ¹³C), and aromatic protons (δ 6.5–8.0 ppm split due to chloro/fluoro substituents) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers in dry, ventilated areas away from light. Avoid temperatures >25°C to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software enhance structural analysis?

Methodological Answer:

  • Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 293 K. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement in SHELXL : Apply full-matrix least-squares refinement to optimize atomic coordinates and thermal parameters. Validate using R-factor convergence (target: <0.05) .
  • ORTEP Visualization : Generate 3D molecular diagrams to analyze bond angles, torsion angles, and packing interactions .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to compute Mulliken charges, HOMO-LUMO gaps, and electrostatic potentials. Compare with experimental IR/NMR data .
  • Population Analysis : Assign electron density distribution to identify reactive sites (e.g., electrophilic triazole ring or nucleophilic benzyl positions) .

Q. How can structure-activity relationship (SAR) studies guide biological applications?

Methodological Answer:

  • Functional Group Variation : Synthesize analogs with substituted benzyl groups (e.g., p-chloro vs. m-fluoro) to assess antimicrobial potency. Test against Gram-positive/negative bacteria using MIC assays .
  • Bioisosteric Replacement : Replace the trifluoromethyl group with cyano or nitro groups to modulate lipophilicity and bioavailability .

Q. How to determine acidity constants (pKa) using potentiometric titration?

Methodological Answer:

  • Titration Setup : Dissolve the compound in isopropyl alcohol. Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) while monitoring mV changes .
  • Data Analysis : Plot titration curves to identify half-neutralization potentials (HNPs). Calculate pKa values using the Henderson-Hasselbalch equation. Compare results across solvents (e.g., DMF vs. acetone) to assess solvation effects .

Q. What role does this compound play as a synthon in heterocyclic chemistry?

Methodological Answer:

  • Building Block : Use its triazolone core to construct fused heterocycles (e.g., imidazotriazolones) via cycloaddition or cross-coupling reactions .
  • Catalytic Applications : Functionalize the benzyl group for coordination complexes in asymmetric catalysis (e.g., Pd-catalyzed Suzuki couplings) .

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